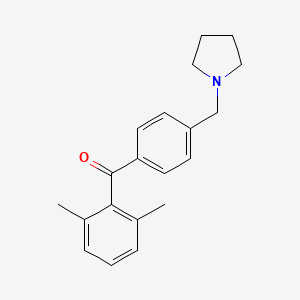

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone

Vue d'ensemble

Description

2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C20H23NO. It is a benzophenone derivative characterized by the presence of a pyrrolidinomethyl group at the para position of the benzene ring and two methyl groups at the ortho positions of the other benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of 2,6-dimethylbenzoyl chloride with 4-pyrrolidinomethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the benzophenone core structure.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Applications De Recherche Scientifique

2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: The parent compound, lacking the pyrrolidinomethyl and dimethyl groups.

4’-Pyrrolidinomethyl benzophenone: Similar structure but without the dimethyl groups on the benzene ring.

2,6-Dimethyl benzophenone: Lacks the pyrrolidinomethyl group.

Uniqueness

2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone is unique due to the presence of both the pyrrolidinomethyl and dimethyl groups, which confer distinct chemical and physical properties.

Activité Biologique

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone is a compound with significant biological activity, characterized by its unique molecular structure (C20H23NO) and a molecular weight of 293.4 g/mol. This compound features two methyl groups at the 2 and 6 positions of the benzene ring and a pyrrolidinomethyl group attached to the para position of another benzene ring. Its unique structure allows for diverse applications in medicinal chemistry, organic synthesis, and biological studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain enzymes, influencing various cellular processes. For instance, its potential antimicrobial activity could stem from the inhibition of bacterial enzymes, while anticancer properties may relate to the induction of apoptosis in cancer cells.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further studies in cancer therapeutics.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, including neuronal nitric oxide synthase (nNOS), with selectivity over other isoforms .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Inhibition of Neuronal Nitric Oxide Synthase : A study found that certain derivatives showed low nanomolar inhibition of nNOS with substantial selectivity over endothelial nitric oxide synthase (eNOS). This suggests potential therapeutic applications in neurological disorders where nitric oxide signaling is disrupted .

- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that this compound could inhibit bacterial growth in vitro, indicating its potential as a lead compound for developing new antibiotics.

- Apoptosis Induction : Experimental results demonstrated that the compound could induce apoptosis in various cancer cell lines, suggesting its role as a candidate for anticancer drug development.

Comparative Analysis

The following table summarizes the structural features and unique properties of related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,6-Dimethylbenzophenone | Lacks the pyrrolidinomethyl group | Different reactivity due to absence of nitrogen-containing moiety |

| 2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone | Methyl groups at different positions | Affects reactivity and application spectrum |

| 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | Contains chloro and fluoro substituents | Influences reactivity and interaction with biological targets |

| 2-Cyano-4'-pyrrolidinomethyl benzophenone | Contains a cyano group | Alters electronic properties compared to other derivatives |

Propriétés

IUPAC Name |

(2,6-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-6-5-7-16(2)19(15)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXXNZZWCRFSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642749 | |

| Record name | (2,6-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-49-3 | |

| Record name | Methanone, (2,6-dimethylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.